molecular formula C5H5ClS2 B3385187 (5-Chlorothiophen-2-yl)methanethiol CAS No. 61675-73-8

(5-Chlorothiophen-2-yl)methanethiol

Cat. No.: B3385187
CAS No.: 61675-73-8
M. Wt: 164.7 g/mol
InChI Key: MNAVPHKXCHSTIN-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)methanethiol is an organosulfur compound with the molecular formula C5H5ClS2 It is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and a methanethiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)methanethiol typically involves the chlorination of thiophene followed by the introduction of a methanethiol group. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(5-Chlorothiophen-2-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)methanethiol depends on its specific application. In biological systems, it may interact with thiol-containing enzymes or proteins, leading to inhibition or activation of specific pathways. The chlorine and thiol groups can form covalent bonds with target molecules, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Chlorothiophen-2-yl)methanamine: Similar structure but with an amine group instead of a thiol.

    (5-Chlorothiophen-2-yl)methanol: Contains a hydroxyl group instead of a thiol.

    (5-Chlorothiophen-2-yl)methyl chloride: Features a chlorine atom instead of a thiol.

Uniqueness

(5-Chlorothiophen-2-yl)methanethiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAVPHKXCHSTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622565
Record name (5-Chlorothiophen-2-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61675-73-8
Record name (5-Chlorothiophen-2-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chlorothiophen-2-yl)methanethiol
Reactant of Route 2
(5-Chlorothiophen-2-yl)methanethiol
Reactant of Route 3
(5-Chlorothiophen-2-yl)methanethiol
Reactant of Route 4
(5-Chlorothiophen-2-yl)methanethiol
Reactant of Route 5
(5-Chlorothiophen-2-yl)methanethiol
Reactant of Route 6
(5-Chlorothiophen-2-yl)methanethiol

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